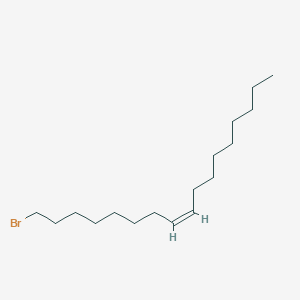

cis-1-Bromoheptadec-8-ene

Description

cis-1-Bromoheptadec-8-ene: is an organic compound with the molecular formula C17H33Br . It is a halogenated derivative of heptadecene, characterized by the presence of a bromine atom attached to the first carbon of the heptadecene chain. The compound is notable for its use as an intermediate in various chemical syntheses and its applications in scientific research .

Properties

Molecular Formula |

C17H33Br |

|---|---|

Molecular Weight |

317.3 g/mol |

IUPAC Name |

(Z)-1-bromoheptadec-8-ene |

InChI |

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h9-10H,2-8,11-17H2,1H3/b10-9- |

InChI Key |

CNDALZVFFAULQK-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCBr |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Bromoheptadec-8-ene typically involves the bromination of heptadecene. One common method is the addition of hydrogen bromide (HBr) to heptadec-8-ene under controlled conditions to ensure the formation of the cis isomer. The reaction is usually carried out in the presence of a radical initiator or under UV light to facilitate the addition of the bromine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination reaction is carefully monitored to ensure the selective formation of the cis isomer, and the product is purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-1-Bromoheptadec-8-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted heptadecene derivatives.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form heptadecene.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used in non-polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Substitution Reactions: Various substituted heptadecene derivatives.

Elimination Reactions: Heptadecene.

Oxidation and Reduction Reactions: Corresponding alcohols and alkanes.

Scientific Research Applications

cis-1-Bromoheptadec-8-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.

Medicine: It serves as an intermediate in the development of therapeutic agents and diagnostic tools.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-Bromoheptadec-8-ene involves its reactivity as a halogenated alkene. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The double bond in the heptadecene chain also allows for addition reactions, making the compound versatile in chemical synthesis .

Comparison with Similar Compounds

cis-8-Heptadecene: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.

trans-1-Bromoheptadec-8-ene: The trans isomer of the compound, which has different stereochemical properties and reactivity.

1-Bromoheptadecane: A saturated analogue that lacks the double bond, resulting in different chemical behavior.

Uniqueness: cis-1-Bromoheptadec-8-ene is unique due to its combination of a bromine atom and a cis double bond, which imparts specific reactivity and stereochemistry. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Biological Activity

Cis-1-Bromoheptadec-8-ene is a brominated fatty acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound's unique structure allows it to interact with various biological systems, leading to a range of effects that are currently under investigation.

This compound is characterized by its long carbon chain and the presence of a bromine atom, which significantly influences its reactivity and biological interactions. The molecular formula is , and it falls under the category of alkenes due to the presence of a double bond.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings indicate that this compound could be developed into an antimicrobial agent, particularly in formulations aimed at treating infections caused by resistant bacterial strains .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have utilized various assays to measure the radical scavenging activity of this compound.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 30 µg/mL |

| ABTS Radical Scavenging | 25 µg/mL |

These results suggest that this compound could play a role in preventing oxidative damage associated with chronic diseases .

Antibiofilm Activity

In addition to its antimicrobial and antioxidant activities, this compound has demonstrated significant antibiofilm activity. Biofilms are clusters of microorganisms that adhere to surfaces, posing challenges in clinical settings.

The compound was tested against several bacterial strains, showing effective disruption of biofilm formation at concentrations similar to those effective against planktonic cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its bromine atom may play a crucial role in interacting with cellular membranes and influencing signaling pathways associated with inflammation and immune response.

Case Studies

A notable case study involved the application of this compound in a model of bacterial infection in mice. The treatment group showed reduced bacterial load and improved survival rates compared to controls, highlighting its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.